

# The Discovery and Synthesis of PROTAC BTK Degradar-6: A Technical Guide

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## Compound of Interest

Compound Name: PROTAC BTK Degradar-6

Cat. No.: B12385471

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **PROTAC BTK Degradar-6**, also identified as Compound 15. This novel proteolysis-targeting chimera has demonstrated potent and efficacious degradation of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By hijacking the ubiquitin-proteasome system, **PROTAC BTK Degradar-6** offers a promising therapeutic strategy for inflammatory diseases and B-cell malignancies through the inhibition of the NF- $\kappa$ B signaling pathway.

## Introduction to PROTAC BTK Degradar-6

**PROTAC BTK Degradar-6** is a heterobifunctional molecule designed to induce the selective degradation of BTK. It consists of a ligand that binds to BTK, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.<sup>[1][2]</sup> This tripartite complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.<sup>[1]</sup> This targeted protein degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

## Physicochemical and Biological Properties

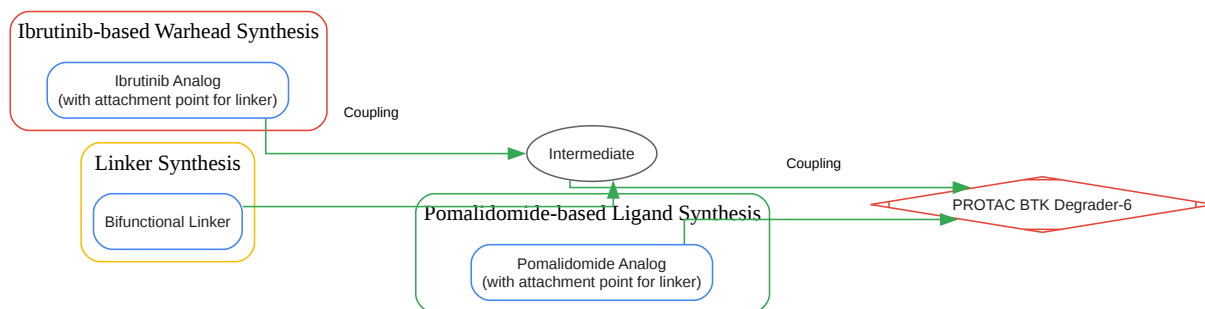
**PROTAC BTK Degradar-6** has been characterized by its potent BTK degradation activity and its anti-inflammatory effects.

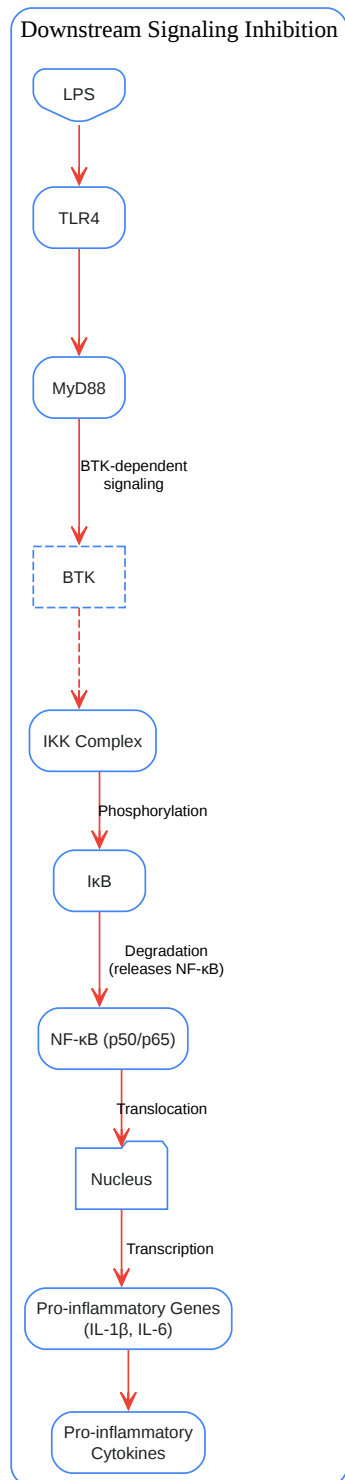
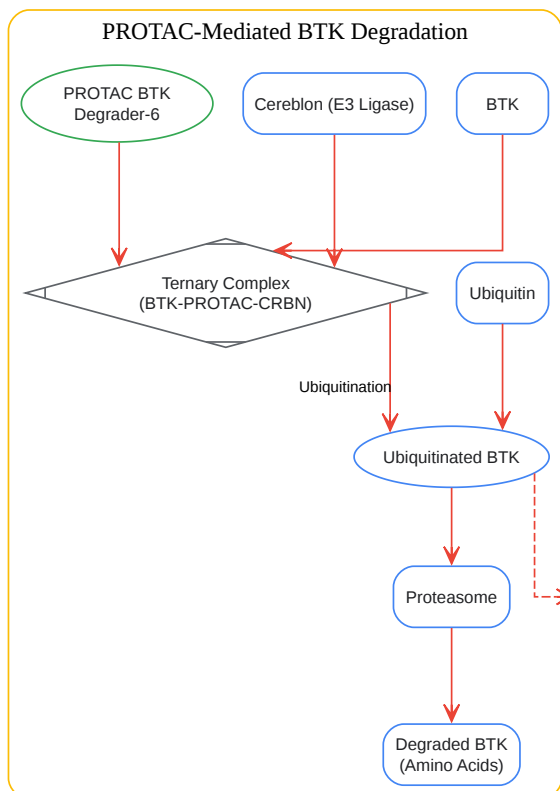
Property	Value	Reference
Compound Name	PROTAC BTK Degradar-6 (Compound 15)	[3]
CAS Number	2767204-39-5	[3]
Molecular Formula	C <sub>45</sub> H <sub>47</sub> N <sub>11</sub> O <sub>6</sub>	[3]
Molecular Weight	837.92 g/mol	[3]
DC <sub>50</sub> (BTK Degradation)	3.18 nM	[3]
Mechanism of Action	BTK degradation via Cereblon E3 ligase recruitment	[2]
Biological Activity	Inhibition of NF-κB activation, suppression of pro- inflammatory cytokines (IL-1β, IL-6)	[3]

## Synthesis of PROTAC BTK Degradar-6

The synthesis of **PROTAC BTK Degradar-6** involves a multi-step process that includes the preparation of the ibrutinib-based BTK-targeting warhead, the pomalidomide-based E3 ligase ligand, and a suitable linker, followed by their convergent coupling. The following is a representative synthetic scheme based on established methods for analogous PROTACs.

### Scheme 1: General Synthetic Strategy





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## References

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